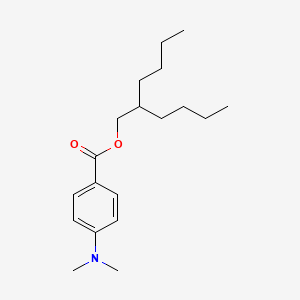
2-Butylhexyl 4-(dimethylamino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butylhexyl 4-(dimethylamino)benzoate typically involves the esterification of 4-(dimethylamino)benzoic acid with 2-ethylhexanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and controlled temperature to ensure optimal yield and purity. The final product is then subjected to quality control tests to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-Butylhexyl 4-(dimethylamino)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-(dimethylamino)benzoic acid.
Reduction: Formation of 2-ethylhexanol and 4-(dimethylamino)benzyl alcohol.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Butylhexyl 4-(dimethylamino)benzoate has several applications in scientific research:
Wirkmechanismus
The primary mechanism of action of 2-Butylhexyl 4-(dimethylamino)benzoate involves the absorption of UVB radiation. The compound absorbs UVB photons, which excites its electrons to a higher energy state. This energy is then dissipated as heat, preventing the UV radiation from penetrating the skin and causing damage . The molecular targets include the chromophores in the compound that absorb UV radiation, and the pathways involved are related to the dissipation of absorbed energy as heat .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxybenzone: Another UV filter that absorbs both UVA and UVB radiation.
Octocrylene: A UV filter that stabilizes other sunscreen agents and absorbs UVB radiation.
Avobenzone: A UVA filter that provides broad-spectrum protection.
Uniqueness
2-Butylhexyl 4-(dimethylamino)benzoate is unique due to its high UVB absorption efficiency and its ability to be easily incorporated into various sunscreen formulations. Unlike some other UV filters, it is less likely to cause skin irritation and has a favorable safety profile .
Eigenschaften
CAS-Nummer |
926935-30-0 |
|---|---|
Molekularformel |
C19H31NO2 |
Molekulargewicht |
305.5 g/mol |
IUPAC-Name |
2-butylhexyl 4-(dimethylamino)benzoate |
InChI |
InChI=1S/C19H31NO2/c1-5-7-9-16(10-8-6-2)15-22-19(21)17-11-13-18(14-12-17)20(3)4/h11-14,16H,5-10,15H2,1-4H3 |
InChI-Schlüssel |
XBZDFXDVCOWZNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CCCC)COC(=O)C1=CC=C(C=C1)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


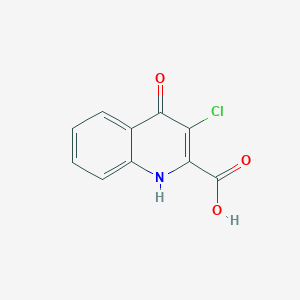
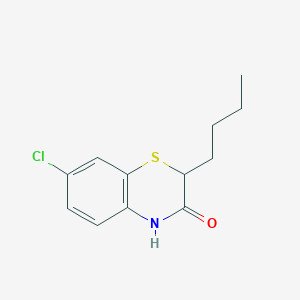
![(3R)-3-Methyl-6-[(trimethylsilyl)methyl]hepta-4,6-dien-1-ol](/img/structure/B14184244.png)
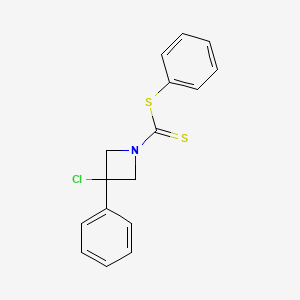

![4-[[4-Hydroxy-3,5-bis[(3-hydroxy-5-methylphenyl)methyl]phenyl]methyl]-2,6-bis[(3-hydroxy-5-methylphenyl)methyl]phenol](/img/structure/B14184265.png)
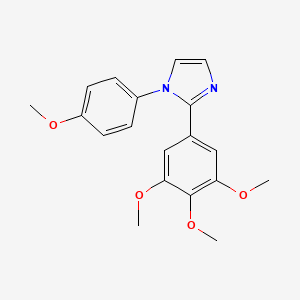



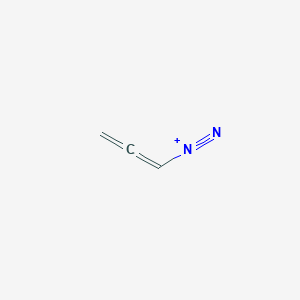
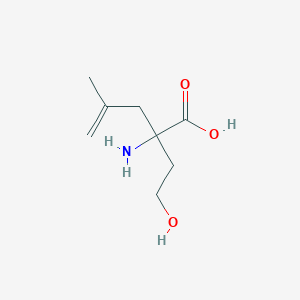
![N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B14184310.png)
![n-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14184313.png)
